

Methyl 5-bromo-2-iodobenzoate: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: **Methyl 5-bromo-2-iodobenzoate**

Cat. No.: **B065285**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Methyl 5-bromo-2-iodobenzoate** (CAS No: 181765-86-6). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for proper handling, storage, and stability assessment of this compound, ensuring its integrity for research and development applications.

Core Compound Properties

Methyl 5-bromo-2-iodobenzoate is a halogenated aromatic ester with the molecular formula $C_8H_6BrIO_2$ and a molecular weight of 340.94 g/mol. It typically presents as a solid with a melting point in the range of 45-49 °C. Due to its chemical structure, its stability can be influenced by environmental factors such as temperature, light, and moisture.

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of **Methyl 5-bromo-2-iodobenzoate**. Based on information from various suppliers and general guidelines for halogenated compounds, the following storage conditions are recommended.

Parameter	Recommendation	Rationale
Temperature	Store at room temperature or refrigerated (4°C).	Minimizes the rate of potential thermal degradation.
Light	Protect from light; store in a dark place. ^[1]	Halogenated aromatic compounds can be susceptible to photodegradation.
Atmosphere	Store in a tightly sealed container in a dry environment. ^[1]	Prevents hydrolysis of the ester functional group and minimizes oxidation.
Ventilation	Store in a well-ventilated area.	General safety practice for handling chemical reagents.

Potential Degradation Pathways

Halogenated aromatic esters like **Methyl 5-bromo-2-iodobenzoate** are susceptible to several degradation pathways. Understanding these is crucial for designing appropriate stability studies and for interpreting analytical results.

- Hydrolysis: The ester functional group can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to yield 5-bromo-2-iodobenzoic acid and methanol. The mechanism for ester hydrolysis can be either acid-catalyzed or base-promoted.
- Photodecomposition: Aromatic compounds containing halogens, especially iodine, can be sensitive to light. Exposure to UV or visible light can lead to the cleavage of the carbon-iodine bond, generating radical species and subsequent degradation products.
- Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote decomposition, potentially leading to the release of irritating and toxic gases such as hydrogen halides.

Stability Assessment: Experimental Protocols

To rigorously assess the stability of **Methyl 5-bromo-2-iodobenzoate**, a series of experiments based on the principles of forced degradation and ICH (International Council for

Harmonisation) stability guidelines should be performed. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[\[2\]](#)

1. Hydrolytic Degradation:

- Acidic Conditions: Dissolve a known concentration of **Methyl 5-bromo-2-iodobenzoate** in a solution of 0.1 M HCl. The reaction can be carried out at room temperature and monitored over time (e.g., 0, 2, 6, 12, 24 hours). If no degradation is observed, the temperature can be increased to 50-60°C.
- Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and monitor at room temperature. Basic hydrolysis of esters is typically faster than acidic hydrolysis.
- Neutral Conditions: Reflux the compound in water to assess hydrolysis under neutral pH.

2. Oxidative Degradation:

- Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the mixture at various time points.

3. Photolytic Degradation:

- Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

4. Thermal Degradation:

- Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation over time.

Analytical Monitoring for all Forced Degradation Studies:

- A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be used to separate the parent compound from its degradation products.
- Peak purity analysis using a photodiode array (PDA) detector can help to ensure that the chromatographic peaks are homogeneous.
- Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

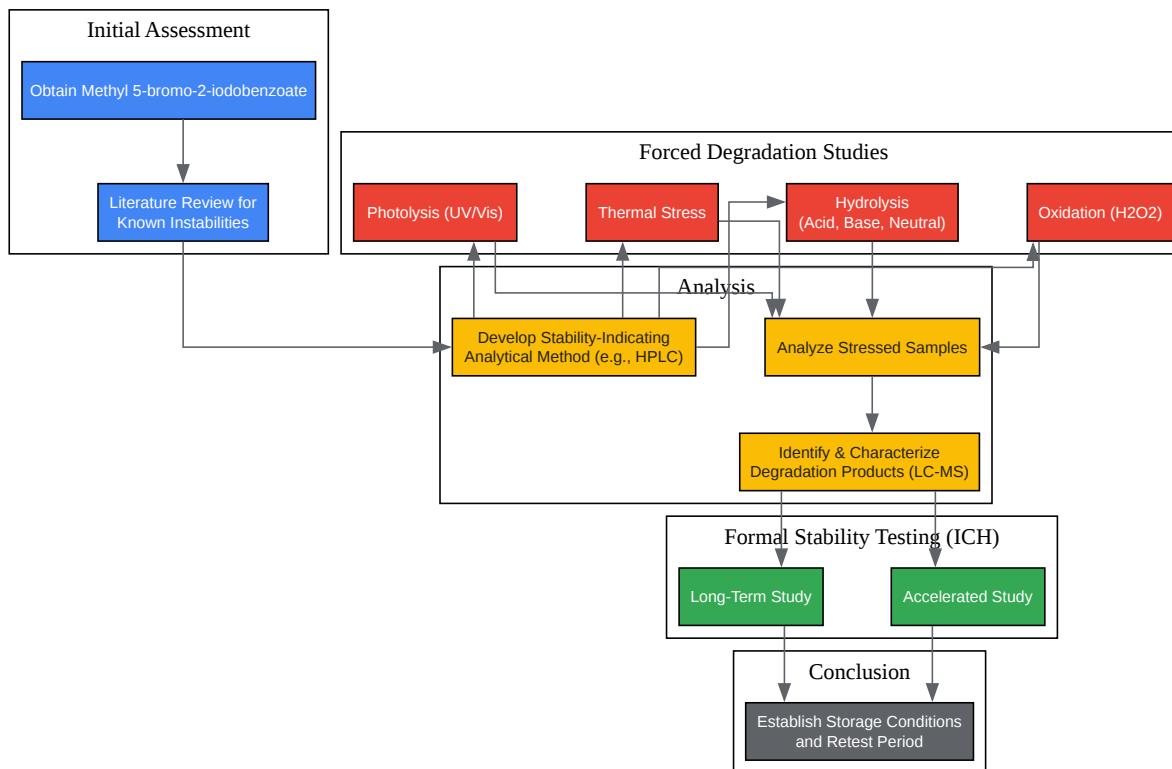
ICH Compliant Stability Studies

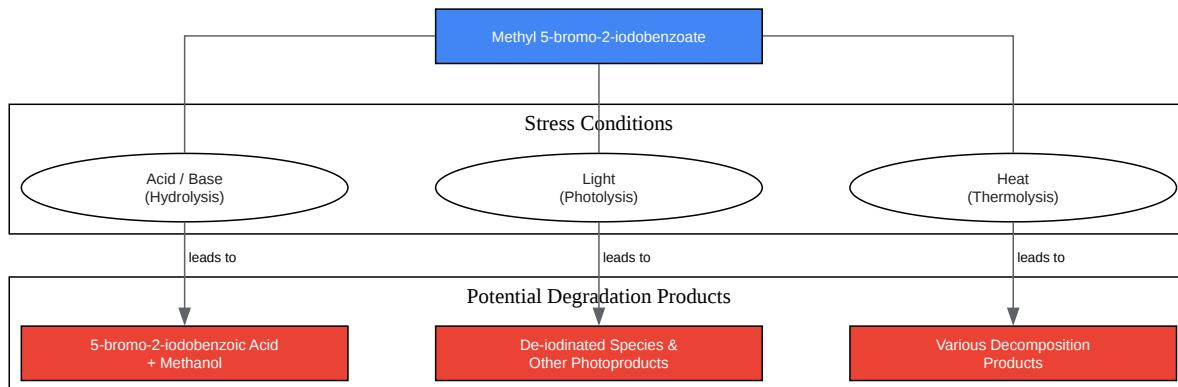
For drug development purposes, formal stability studies under ICH recommended conditions should be conducted to establish a retest period or shelf life.[3][4]

Study Type	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Visualizing Stability Assessment Workflows

The following diagrams illustrate the logical flow of the stability assessment process.

[Click to download full resolution via product page](#)**Workflow for Stability Assessment.**



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Potential Degradation Pathways.

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